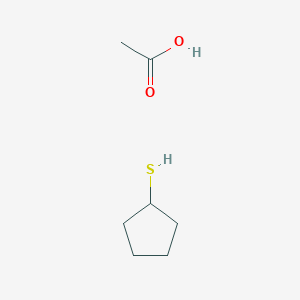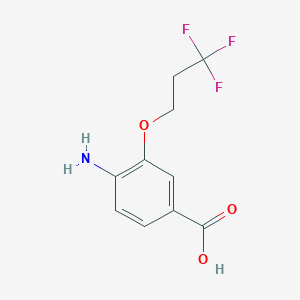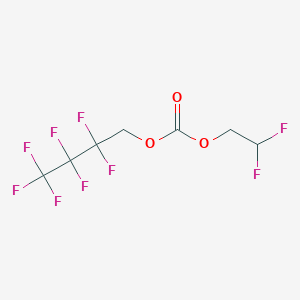
2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate: is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with 2,2-difluoroethanol in the presence of a carbonate source such as phosgene or triphosgene. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The reaction conditions often include:
Temperature: 0-50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: Tertiary amines like triethylamine
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide in aqueous solution
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of ethers or esters
Scientific Research Applications
Chemistry: In chemistry, 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used as a building block for the synthesis of fluorinated polymers and surfactants. Its unique properties make it suitable for creating materials with low surface energy and high chemical resistance.
Biology and Medicine: In biological and medical research, this compound is explored for its potential use in drug delivery systems. Its ability to form stable emulsions and micelles makes it a candidate for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: Industrially, it is used in the production of coatings and sealants that require high durability and resistance to harsh chemicals. It is also employed in the manufacture of specialty lubricants and greases.
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The presence of multiple fluorine atoms enhances these interactions, leading to strong binding affinities with target molecules. This property is particularly useful in applications where strong adhesion or encapsulation is required.
Comparison with Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate
Comparison: Compared to these similar compounds, 2,2-Difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exhibits unique properties due to the presence of the carbonate ester group. This group imparts additional stability and reactivity, making it more versatile in various applications. For instance, while 2,2,3,3,4,4,4-heptafluorobutyl methacrylate is primarily used in polymer synthesis, the carbonate ester can be used in both polymer and non-polymer applications, broadening its utility.
Properties
Molecular Formula |
C7H5F9O3 |
|---|---|
Molecular Weight |
308.10 g/mol |
IUPAC Name |
2,2-difluoroethyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C7H5F9O3/c8-3(9)1-18-4(17)19-2-5(10,11)6(12,13)7(14,15)16/h3H,1-2H2 |
InChI Key |
CWVMNDTWDBKCTI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12086740.png)
![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
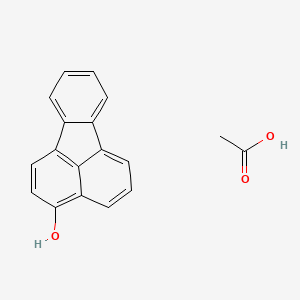


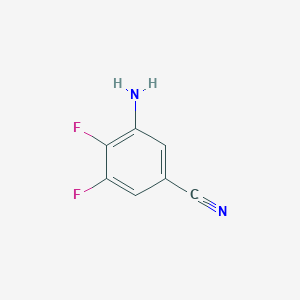
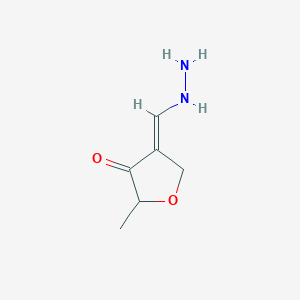
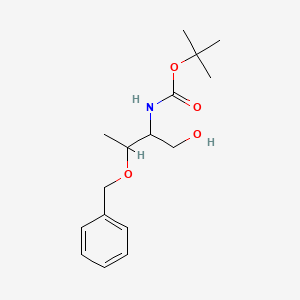

![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)
